molecular formula C9H19NO B2601479 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine CAS No. 1546681-31-5

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine

Cat. No.: B2601479
CAS No.: 1546681-31-5
M. Wt: 157.257
InChI Key: GNBOIKMRMJSAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclopentyl ring substituted with a methoxymethyl group and an ethan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine typically involves the reaction of cyclopentyl derivatives with methoxymethylating agents followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Methoxymethyl)cyclohexyl]ethan-1-amine
  • 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine
  • 2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine

Uniqueness

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOIKMRMJSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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